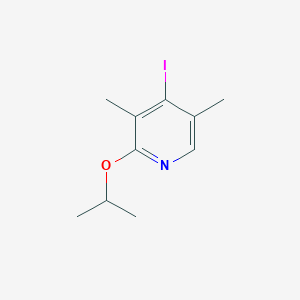
1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Overview
Description
1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a carboxyphenyl group attached to a dihydropyridine ring, which also contains a carboxylic acid group
Preparation Methods
The synthesis of 1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-carboxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is typically carried out under reflux conditions in ethanol, leading to the formation of the desired product after subsequent hydrolysis and purification steps.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyridine derivatives.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions with alcohols or amines, respectively.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like sulfuric acid for esterification reactions. Major products formed from these reactions include quinoline derivatives, dihydropyridine derivatives, and various esters and amides.
Scientific Research Applications
1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials, such as polymers and metal-organic frameworks, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s ability to chelate metal ions also plays a role in its biological and chemical activities.
Comparison with Similar Compounds
1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be compared with other similar compounds, such as:
4-Carboxyphenylboronic acid: Both compounds contain a carboxyphenyl group, but differ in their core structures and reactivity.
Tetrakis(4-carboxyphenyl)porphyrin: This compound has multiple carboxyphenyl groups and is used in different applications, such as photodynamic therapy and catalysis.
4-Benzoyl-1-(4-carboxy-phenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid: This compound shares the carboxyphenyl group but has a pyrazole core, leading to different chemical properties and applications.
The uniqueness of this compound lies in its dihydropyridine core, which imparts specific chemical reactivity and potential biological activities not found in the other compounds.
Properties
Molecular Formula |
C13H9NO5 |
|---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
1-(4-carboxyphenyl)-2-oxopyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H9NO5/c15-11-7-9(13(18)19)5-6-14(11)10-3-1-8(2-4-10)12(16)17/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
QRMIWCPVDQEXGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CC(=CC2=O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-iodo-2-isopropyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B8304806.png)

![5-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B8304824.png)


![[1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B8304859.png)
![3-(3,6-difluoropyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8304863.png)

![tert-butyl(2S,3S)-2-[(2-aminoethyl)amino]-3-methylpentanoate](/img/structure/B8304875.png)


![6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B8304888.png)
